(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O7S/c1-25-7-6-17-10-3-2-9(18(21)22)8-12(10)27-15(17)16-14(20)11-4-5-13(26-11)19(23)24/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBWKUCZWKOOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the nitro and methoxyethyl groups. The final step involves the formation of the carboxamide linkage with the nitrofuran moiety. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through redox reactions that generate reactive oxygen species (ROS) . Its structural components allow it to interact with specific molecular targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exhibit significant antimicrobial properties. The nitrofuran moiety is particularly effective against various bacterial strains .
Biological Probes
This compound may serve as a probe in biological research, particularly in studies involving enzyme interactions or receptor binding, due to its ability to modulate biological pathways .
Case Studies and Empirical Data
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in binding to these targets, while the benzo[d]thiazole and nitrofuran moieties could contribute to the overall activity. The exact pathways and molecular interactions would require further investigation through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Exact molecular data for the target compound is unavailable in the provided evidence.
Key Observations:
- Substituent Impact: The 6-nitro group on the target compound’s benzothiazole core contrasts with the 6-carbamoyl group in Compound 30b and the 6-methoxy group in the PubChem analog . The 2-methoxyethyl group (target) vs. allyl (PubChem compound) or tert-butyldimethylsilyloxypropoxy (Compound 30b) affects lipophilicity and metabolic stability. Methoxyethyl balances hydrophilicity and membrane permeability .
- Nitrofuran Role: Both the target compound and the PubChem analog include 5-nitrofuran-2-carboxamide, a moiety known for antimicrobial activity via nitroreductase activation.
Clinical Relevance :
Dasatinib , a thiazolecarboxamide derivative, highlights the therapeutic versatility of this scaffold. However, its piperazinyl-pyrimidine substituents enable kinase inhibition, diverging from the nitro-driven mechanisms of the target compound.
Physicochemical Properties
- Solubility : The 2-methoxyethyl group (target) likely improves aqueous solubility over Compound 30b’s hydrophobic tert-butyldimethylsilyl group.
- Stability : Nitro groups may increase photolytic sensitivity compared to methoxy or carbamoyl analogs .
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic compound that exhibits a complex structure with significant potential for biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Structural Characteristics
The compound features:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Nitro and methoxyethyl substituents : These groups enhance solubility and bioavailability, potentially leading to improved pharmacological profiles.
Biological Activity Overview
The biological activity of this compound has been primarily assessed through structure-activity relationship (SAR) studies and computational predictions. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Compounds with nitro and benzothiazole structures are often evaluated for their ability to inhibit bacterial growth.
- Anticancer Activity : Many derivatives of benzothiazole have shown cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
A comparative analysis of related compounds indicates that those with nitro groups exhibit significant antimicrobial properties. For instance, the following table summarizes the antimicrobial activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Nitrobenzothiazole | Nitro group on benzothiazole | Antimicrobial |
| 2-Amino-5-nitrophenol | Amino and nitro groups | Anticancer |
| Benzodioxole derivatives | Dioxole ring system | Anti-inflammatory |
These compounds highlight the potential of (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide to exhibit similar or enhanced biological activities due to its unique structural features.
Anticancer Activity
Research has shown that benzothiazole derivatives can exert cytotoxic effects on various cancer cell lines. For example, studies on related compounds demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The presence of both nitro and methoxyethyl groups in the target compound may enhance its anticancer efficacy compared to other derivatives .
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of benzothiazole derivatives, several compounds were tested against different cancer cell lines. The results indicated that compounds containing nitro groups were particularly effective, with IC50 values in the low micromolar range for certain derivatives. This suggests that (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide could have similar or superior activity .
The mechanism by which (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that the incorporation of methoxyethyl groups can improve membrane permeability and solubility, which are essential for oral bioavailability. Comparative analyses indicate that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
